![molecular formula C19H13F2N5O2 B2707318 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione CAS No. 2379996-52-6](/img/structure/B2707318.png)
1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione, also known as FPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPTP is a pyrazine-based drug that is structurally similar to other pyrazine-containing compounds such as pyrazinamide and pyrazinecarboxamide.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione is not fully understood. However, it is believed that 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation and cancer. 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has also been shown to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis. 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has several advantages for lab experiments. It is a stable compound that can be synthesized on a large scale. 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has also shown promising results in inhibiting cancer cell growth and inflammation. However, 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione research. One direction is to study the pharmacokinetics and pharmacodynamics of 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione in vivo. Another direction is to study the safety and efficacy of 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione in animal models. Further research is also needed to determine the optimal dosage and administration of 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione. Additionally, 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione can be modified to improve its potency and selectivity towards specific cancer cell lines. Overall, 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has the potential to be a promising therapeutic agent for cancer and inflammation, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione involves the reaction of 4-fluorobenzaldehyde with 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with pyrazine-2,3-dione to yield 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione. The synthesis of 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been optimized and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. 1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione has also been tested against bacterial and fungal strains and has shown significant inhibitory activity.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O2/c20-13-5-7-15(8-6-13)25-10-9-24(18(27)19(25)28)11-14-12-26(23-22-14)17-4-2-1-3-16(17)21/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYDKCCXGWHXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CN3C=CN(C(=O)C3=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2707235.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2707241.png)

![7-chloro-4-propyl-1-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2707243.png)
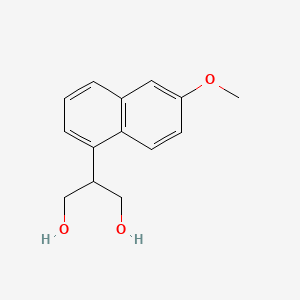
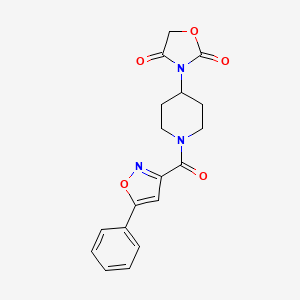
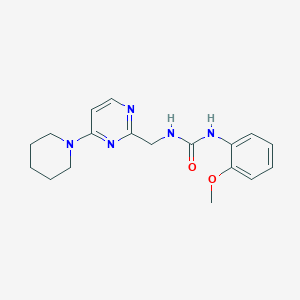
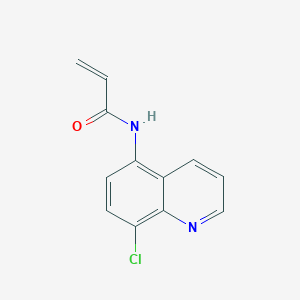
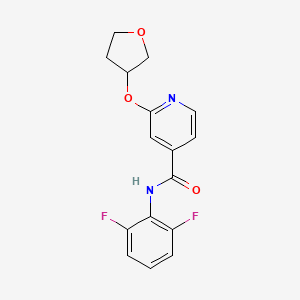

![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)
![2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride](/img/structure/B2707253.png)
